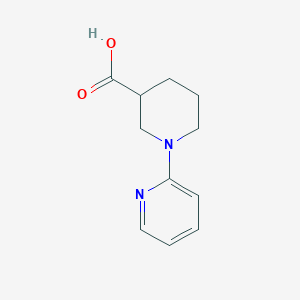

1-(Pyridin-2-yl)piperidine-3-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic naming of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 1-pyridin-2-ylpiperidine-3-carboxylic acid, which clearly indicates the substitution pattern and functional group positioning. This nomenclature system prioritizes the piperidine ring as the parent structure, with the pyridin-2-yl group treated as a substituent at the nitrogen atom (position 1) and the carboxylic acid group located at position 3 of the piperidine ring.

The compound possesses the molecular formula C₁₁H₁₄N₂O₂ with a molecular weight of 206.24 grams per mole. Alternative systematic names include 3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-carboxylic acid, which emphasizes the bipyridine-like connectivity between the two nitrogen-containing rings. The Chemical Abstracts Service registry number for this compound is 876718-04-6, providing a unique identifier for database searches and chemical documentation.

The structural representation using Simplified Molecular Input Line Entry System notation is C1CC(CN(C1)C2=CC=CC=N2)C(=O)O, which systematically describes the connectivity of all atoms in the molecule. The International Chemical Identifier string provides additional structural detail: InChI=1S/C11H14N2O2/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15), offering a complete algorithmic description of the molecular structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the conformational preferences of the piperidine ring system, which adopts a chair conformation as the most thermodynamically stable arrangement. Research on substituted piperidines has demonstrated that the chair form represents the global minimum energy conformation, with the piperidine ring exhibiting conformational interconversion between different orientations of substituents.

The piperidine ring in this compound can undergo conformational changes that affect the spatial orientation of both the pyridin-2-yl substituent and the carboxylic acid group. Studies on piperidine conformational analysis have shown that 4-substituted piperidines exhibit conformational free energies that are nearly identical to those of analogous cyclohexanes, suggesting that similar principles apply to the 3-substituted derivative. The nitrogen atom in the piperidine ring can adopt either equatorial or axial orientations relative to the ring plane, with corresponding effects on the overall molecular geometry.

Computational studies using density functional theory methods have provided insights into the precise structural parameters of piperidine derivatives. The accurate conformational stability of piperidine compounds has been determined through high-resolution spectroscopic techniques, revealing that the chair form with specific substituent orientations represents the most stable configuration. For this compound, the bulky carboxylic acid substituent at position 3 likely influences the conformational equilibrium, potentially favoring orientations that minimize steric interactions.

The pyridin-2-yl substituent attached to the piperidine nitrogen introduces additional conformational complexity through rotation around the carbon-nitrogen bond connecting the two ring systems. This rotation can result in different spatial arrangements of the pyridine ring relative to the piperidine scaffold, affecting the overall three-dimensional structure of the molecule. The electronic properties of the pyridine nitrogen may also influence conformational preferences through intramolecular interactions with other functional groups.

Tautomerism and Resonance Stabilization Effects

The tautomeric behavior of this compound involves several potential equilibria that can significantly influence the compound's chemical and physical properties. The carboxylic acid functional group can exist in equilibrium between its neutral form and various ionized states, depending on the solution conditions and local chemical environment. The carboxyl group can undergo proton transfer reactions, leading to the formation of carboxylate anions under basic conditions or protonated species under acidic conditions.

The piperidine nitrogen atom represents another site of potential tautomeric activity, particularly in the presence of protic solvents or acidic conditions. The nitrogen can become protonated to form piperidinium species, which significantly alters the electronic distribution throughout the molecule and affects conformational preferences. Research on piperidinium salts has demonstrated that protonation of the nitrogen atom can lead to substantial changes in conformational equilibria, with polar substituents showing enhanced stabilization of axial conformers upon protonation.

The pyridine ring system contributes additional complexity to the tautomeric landscape through its ability to undergo protonation at the pyridine nitrogen. This protonation can occur under acidic conditions and creates a pyridinium cation that affects the electronic properties of the entire molecular system. The presence of multiple nitrogen atoms in the molecule provides opportunities for sequential protonation events, leading to multiply charged species under strongly acidic conditions.

Resonance stabilization effects play a crucial role in determining the relative stability of different tautomeric forms. The carboxylate anion, when formed through deprotonation of the carboxylic acid group, benefits from resonance stabilization through delocalization of negative charge between the two oxygen atoms. This resonance stabilization contributes to the acidic nature of the carboxyl group and influences the molecule's behavior in biological systems.

The aromatic pyridine ring system exhibits extensive resonance stabilization that maintains the planar geometry of the six-membered ring and influences the electron density distribution throughout the molecule. The nitrogen atom in the pyridine ring participates in the aromatic π-electron system while retaining a lone pair of electrons that can participate in hydrogen bonding or coordinate with metal centers.

Comparative Analysis with Isomeric Piperidine-Pyridine Carboxylic Acids

The structural landscape of piperidine-pyridine carboxylic acids encompasses numerous isomeric compounds that differ in the positioning of functional groups and the connectivity between ring systems. A comprehensive comparison reveals significant differences in molecular properties and potential applications across this family of compounds.

1-(Pyridin-2-yl)piperidine-2-carboxylic acid represents a positional isomer where the carboxylic acid group is located at the 2-position of the piperidine ring rather than the 3-position. This compound has the same molecular formula (C₁₁H₁₄N₂O₂) and molecular weight (206.24 g/mol) as the 3-carboxylic acid derivative but exhibits different spatial arrangements and conformational preferences. The 2-position placement of the carboxyl group creates different steric interactions with the pyridin-2-yl substituent and may influence the overall conformational equilibrium.

1-Pyridine-4-yl-piperidine-4-carboxylic acid represents another significant isomer where both the pyridine attachment point and the carboxylic acid position differ from the target compound. This isomer maintains the same molecular formula and weight but features the pyridine ring connected at the 4-position rather than the 2-position, and the carboxylic acid group located at the 4-position of the piperidine ring. These structural changes significantly alter the three-dimensional shape of the molecule and may affect its biological activity and chemical reactivity.

The compound 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid presents a different structural motif where the pyridine ring is connected through a carbonyl linkage rather than direct attachment to the piperidine nitrogen. This compound has the molecular formula C₁₂H₁₄N₂O₃ with a molecular weight of 234.25 g/mol, representing an increase in both carbon count and molecular weight compared to the direct-linked analogs. The carbonyl linkage introduces additional conformational flexibility and different electronic properties compared to the amine-linked derivatives.

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid illustrates the effect of replacing the pyridine ring with a pyrimidine ring system. This compound features two nitrogen atoms in the six-membered aromatic ring, creating different electronic properties and hydrogen bonding potential compared to the pyridine analogs. The molecular formula becomes C₁₀H₁₃N₃O₂, reflecting the additional nitrogen atom in the aromatic ring system.

Properties

IUPAC Name |

1-pyridin-2-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQCXIGVFAOJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424446 | |

| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876718-04-6 | |

| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

- Catalyst: Palladium on charcoal (Pd/C), typically 0.01–0.05 weight ratio relative to substrate.

- Solvent: Water, with substrate to water weight ratio of approximately 1:5 to 1:8.

- Temperature: 90–100 °C.

- Pressure: Hydrogen pressure maintained at 4–5 MPa.

- Duration: 3–4 hours of hydrogenation.

- Pre-treatment: Nitrogen purging to remove oxygen before hydrogen introduction.

Process Description

- The 3-pyridinecarboxylic acid is dissolved in water with Pd/C catalyst.

- The reaction vessel is purged with nitrogen to create an oxygen-free environment.

- Hydrogen gas is introduced, and the mixture is heated under pressure to effect hydrogenation.

- After completion, the catalyst is filtered off.

- The reaction mixture undergoes vacuum distillation to remove approximately 50% moisture.

- Cooling to 30 °C followed by addition of methanol induces crystallization of piperidine-3-carboxylic acid.

- Further cooling to 0 °C and centrifugation isolates the product.

Yield and Purity

- Molar yield relative to 3-pyridinecarboxylic acid is approximately 85%.

- Product purity ranges between 98% and 102% (by content).

- Melting point typically around 273–278 °C.

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5% Pd) |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa |

| Reaction Time | 3–4 hours |

| Solvent | Water |

| Substrate:Water Ratio | 1:5 to 1:8 (wt/wt) |

| Yield | ~85% (molar) |

| Purity | 98–102% |

| Melting Point | 273–278 °C |

Coupling of Piperidine-3-carboxylic Acid with Pyridin-2-yl Moiety

To obtain 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, the piperidine-3-carboxylic acid intermediate is functionalized at the nitrogen with a pyridin-2-yl substituent.

Amide Formation Route

- Activation of the carboxylic acid group of piperidine-3-carboxylic acid using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).

- Reaction with pyridin-2-amine under inert atmosphere (nitrogen) at low temperature (0–25 °C).

- Purification by column chromatography or recrystallization.

Reductive Amination Route

- Reductive amination of pyridine-2-carbaldehyde with piperidine-3-carboxylic acid derivatives (e.g., methyl esters).

- Catalyzed by Pd/C under hydrogen atmosphere (1–3 atm).

- Reaction temperature maintained between 50–80 °C.

- Base such as potassium carbonate (K₂CO₃) may be used to facilitate nucleophilic substitution.

- Purification by chromatography or recrystallization.

Reaction Optimization and Yields

| Synthetic Route | Catalyst/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Amide Coupling | EDC/HOBt, N₂ atmosphere | 0–25 | 70–80 | ≥95% |

| Reductive Amination | Pd/C, H₂ (1–3 atm), K₂CO₃ | 50–80 | 55–75 | ≥90% |

Analytical and Process Considerations

- Catalyst Removal: Filtration under nitrogen atmosphere to prevent oxidation.

- Moisture Control: Vacuum distillation to remove water and control crystallization.

- Purification: Methanol-induced crystallization followed by cooling and centrifugation.

- Characterization: HPLC for purity, melting point determination, NMR (1H and 13C) for structural confirmation, and elemental analysis.

- Scale-Up: Industrial processes optimize temperature, pressure, and catalyst loading to maximize yield and minimize byproducts.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Parameters | Outcome/Yield |

|---|---|---|---|

| Hydrogenation of 3-pyridinecarboxylic acid | Pd/C catalyst, H₂, 90–100 °C, 4–5 MPa, 3–4 h | Water solvent, N₂ purge, vacuum distillation | Nipecotic acid, ~85% yield, 98–102% purity |

| Amide bond formation | EDC/HOBt coupling, N₂ atmosphere, 0–25 °C | Carbodiimide activation | 70–80% yield, ≥95% purity |

| Reductive amination | Pd/C, H₂ (1–3 atm), K₂CO₃, 50–80 °C | DMF or ethanol solvent | 55–75% yield, ≥90% purity |

Chemical Reactions Analysis

1-(Pyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Coupling Reactions: As mentioned earlier, coupling reactions like the Suzuki-Miyaura reaction are commonly used to synthesize this compound.

Scientific Research Applications

Introduction to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid

This compound is a compound with significant potential in medicinal chemistry and drug design. Its structure features a piperidine ring substituted with a pyridine moiety, which contributes to its unique pharmacological properties. This article explores the diverse applications of this compound, focusing on its role in drug development, biological activity, and potential therapeutic uses.

Drug Development

This compound serves as a scaffold for developing new drugs, particularly in the treatment of neurological disorders. Its structural characteristics make it suitable for designing compounds that can interact with various biological targets.

Case Study: Alzheimer’s Disease Treatment

Recent studies have highlighted the compound's potential in synthesizing derivatives that exhibit activity against Alzheimer's disease. For instance, modifications of the piperidine ring have led to compounds that inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain .

Antidepressant Activity

Research indicates that derivatives of this compound may possess antidepressant properties. By targeting serotonin receptors, these compounds can modulate neurotransmitter levels, offering a new avenue for treating depression .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This application is particularly relevant in developing targeted therapies for various cancers .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been linked to reduced inflammatory responses, indicating its use in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds derived from this compound. Modifications to the pyridine or piperidine rings can significantly influence biological activity and selectivity towards specific targets.

Comparative Analysis of Derivatives

| Derivative | Activity | Target |

|---|---|---|

| Compound A (modified piperidine) | Acetylcholinesterase inhibition | Alzheimer's Disease |

| Compound B (fluorinated variant) | Antimicrobial | Bacterial Infections |

| Compound C (alkoxy derivative) | Anti-inflammatory | Inflammatory Diseases |

This table summarizes key derivatives and their associated biological activities, illustrating the versatility of modifications on the parent compound.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

1-(Pyridin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 206.24 g/mol. The compound features a piperidine ring substituted with a pyridine group and a carboxylic acid functional group, which contributes to its solubility and reactivity in biological systems .

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Specifically, it has been suggested that this compound can inhibit certain enzymes, although the specific targets and mechanisms remain to be fully elucidated.

2. Anticancer Potential

Recent studies have explored the anticancer potential of piperidine derivatives, including those related to this compound. For instance, compounds derived from similar structures have shown promising cytotoxicity against various cancer cell lines, indicating a potential for developing new anticancer agents . The mechanism often involves inducing apoptosis in cancer cells, which is critical for effective cancer therapy.

3. Antihistaminic Activity

Compounds structurally similar to this compound have been evaluated for their antihistaminic properties. For example, derivatives with modifications at the carboxylic acid end have demonstrated significant H1 receptor antagonism, suggesting that similar modifications could enhance the biological activity of this compound .

Case Studies and Research Findings

A variety of studies have investigated the biological activities associated with piperidine derivatives:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound is crucial for understanding its biological activity. Modifications at various positions on the piperidine or pyridine rings can lead to significant changes in potency and selectivity towards specific biological targets. This information is vital for the rational design of new derivatives with enhanced therapeutic profiles.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyridin-2-yl vs. pyridin-3-yl attachment ).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₃N₂O₂ for the parent compound).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding interaction with chiral targets .

How do structural modifications at the pyridine and piperidine rings influence binding affinity to biological targets?

Advanced Research Question

- Pyridine Modifications : Electron-withdrawing groups (e.g., nitro ) enhance hydrogen bonding with enzymes. Fluorine substitution (e.g., in 1-(2,2-difluoroethyl)piperidine-3-carboxylic acid) improves metabolic stability .

- Piperidine Substitutions : Methyl or benzyl groups at the piperidine nitrogen alter steric bulk, affecting access to hydrophobic binding pockets. For example, 1-(2-methylbenzyl)piperidine-3-carboxylic acid shows enhanced affinity for GPCRs compared to unsubstituted analogs .

- Carboxylic Acid Functionalization : Esterification or amidation modulates solubility and membrane permeability .

What computational and experimental approaches are used to predict and validate the pharmacokinetic properties of this compound?

Advanced Research Question

- In Silico Modeling : Tools like SwissADME predict logP (lipophilicity) and aqueous solubility based on substituent effects .

- In Vitro Assays : Caco-2 cell models assess intestinal absorption, while microsomal stability tests evaluate metabolic degradation .

- Structural Analogs : Compare with derivatives like 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid, where biphenyl groups enhance bioavailability via π-π stacking .

How can researchers address challenges in optimizing solubility and bioavailability for in vivo studies?

Advanced Research Question

- Salt Formation : Hydrochloride salts (e.g., 1-(2-methylbenzyl)piperidine-3-carboxylic acid hydrochloride ) improve aqueous solubility.

- Prodrug Strategies : Temporarily mask the carboxylic acid group as an ester to enhance absorption, with enzymatic cleavage in vivo restoring activity .

- Co-solvent Systems : Use PEG or cyclodextrins in formulation to stabilize the compound in physiological fluids .

What are the best practices for designing SAR (Structure-Activity Relationship) studies on this scaffold?

Advanced Research Question

- Systematic Substitution : Test para/meta substituents on the pyridine ring (e.g., nitro, carbamoyl, sulfonyl ) to map electronic and steric effects.

- Stereochemical Analysis : Compare enantiomers (e.g., (2R,3R)-3-hydroxypiperidine-2-carboxylic acid ) to identify chirality-dependent activity.

- High-Throughput Screening : Use fragment-based libraries to identify synergistic modifications (e.g., combining pyrimidine and piperidine moieties ).

How do researchers reconcile conflicting data in toxicity profiles across different studies?

Advanced Research Question

- Purity Reassessment : Confirm impurity profiles via HPLC; residual solvents or byproducts (e.g., from bromo intermediates ) may cause off-target effects.

- Species-Specific Metabolism : Compare rodent vs. human hepatocyte data to identify metabolic pathway differences.

- Dose-Response Analysis : Use Hill slopes to differentiate between on-target toxicity and non-specific cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.